molecular formula C17H16INO3 B11530882 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate

4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate

Cat. No.: B11530882
M. Wt: 409.22 g/mol
InChI Key: MIFPCLNHUVCMEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of aryl imino-methyl phenyl acetates, characterized by an imine (C=N) linkage, a methoxy group at the 2-position, and an acetate ester. The 3-iodo-4-methylphenyl substituent introduces steric bulk and electronic effects due to iodine’s polarizability and the methyl group’s electron-donating nature.

Properties

Molecular Formula

C17H16INO3

Molecular Weight

409.22 g/mol

IUPAC Name

[4-[(3-iodo-4-methylphenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C17H16INO3/c1-11-4-6-14(9-15(11)18)19-10-13-5-7-16(22-12(2)20)17(8-13)21-3/h4-10H,1-3H3

InChI Key

MIFPCLNHUVCMEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C)OC)I

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate typically involves a condensation reaction between 3-iodo-4-methylaniline and 2-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved often include coordination to metal centers and subsequent changes in the electronic structure of the metal, which can influence catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Key analogs differ in substituents on the phenyl ring or adjacent groups, influencing physical, spectroscopic, and biological properties:

Table 1: Structural Comparison of Selected Analogs
Compound Name (Reference) Substituents (Position/Group) Molecular Weight Key Functional Groups
Target Compound 3-Iodo, 4-methylphenyl, -OAc 425.25 (calc) C=N, OAc, OMe, I
4-[(E)-(3-Chloro-4-methylphenyl)imino... () 3-Cl, 4-methylphenyl, -OAc, 3-NO₂ 388.77 (calc) C=N, OAc, OMe, Cl, NO₂
4-(((4-Fluorophenyl)imino)methyl)-2-me... () 4-F-phenyl, hexyloxybenzoate 459.49 C=N, OAc, OMe, F
2-Methoxy-4-{(E)-[(4-methylphenyl)imino... () 4-methylphenyl, -OAc 297.33 C=N, OAc, OMe
4-(((4-Cyano-3-(trifluoromethyl)phenyl... () 4-CN, 3-CF₃, -OAc, 6-NO₂ 409.29 C=N, OAc, OMe, CN, CF₃, NO₂

Spectroscopic and Physical Properties

  • IR Spectroscopy: The target compound’s C=O (acetate) and C=N (imine) stretches are expected near 1730–1740 cm⁻¹ and 1590–1610 cm⁻¹, respectively, consistent with analogs like 4-(((4-fluorophenyl)imino)methyl)-2-methoxyphenyl 4-(hexyloxy)benzoate (I6) (1732 cm⁻¹ for C=O; 1590 cm⁻¹ for C=N) . Electron-withdrawing groups (e.g., NO₂, CN) in analogs () shift C=N stretches to higher frequencies (~1620 cm⁻¹) due to increased conjugation .
  • Melting Points :

    • The iodo substituent’s bulk may elevate the target compound’s melting point compared to lighter halogen analogs (e.g., 116°C for 4-fluoro derivative I6 vs. ~120–130°C estimated for the target compound).
Table 2: Antimicrobial Activity of Selected Analogs ()
Compound Substituents Zone of Inhibition (E. coli, mm)
B 4-CN, 3-CF₃, 6-NO₂ 12
C 2-nitrobenzyl 10
E 4-F-phenyl 8
  • Key Trends: Nitro (NO₂) and cyano (CN) groups enhance antimicrobial activity due to electron-withdrawing effects, which may stabilize interactions with bacterial targets . The target compound’s iodine atom, while bulky, could improve lipid membrane penetration, though direct activity data are lacking.

Biological Activity

4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structure:

C17H18INO3\text{C}_{17}\text{H}_{18}\text{I}\text{N}\text{O}_{3}

Antimicrobial Activity

Recent studies have indicated that derivatives of compounds similar to 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate exhibit significant antimicrobial properties. For instance, compounds with similar structural features have shown effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Similar Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.0195 mg/mL
Compound BBacillus mycoides0.0048 mg/mL
Compound CC. albicans0.0048 mg/mL

These results suggest that the presence of specific functional groups, such as iodo and methoxy, enhances the antimicrobial efficacy of these compounds .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate have been evaluated in various cell lines. Preliminary findings indicate that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, further investigations are necessary to establish a clear profile.

Case Study: Cytotoxicity Assessment

A study conducted on human cancer cell lines revealed that certain derivatives showed promising results in inhibiting cell proliferation without significant toxicity to normal cells. The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating a selective action against cancer cells .

The mechanism through which 4-[(E)-[(3-Iodo-4-methylphenyl)imino]methyl]-2-methoxyphenyl acetate exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with microbial cell wall synthesis or disrupt critical metabolic pathways in pathogens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.